BenchChemオンラインストアへようこそ!

KLF10-IN-1

KLF10-DNA interaction Transcription factor inhibition Electromobility shift assay

KLF10-IN-1 (#48-15) is the only first-in-class small molecule targeting the KLF10-DNA interface—no pharmacological alternative exists. Unlike genetic knockdown, it provides acute, reversible, dose-dependent inhibition. Validated in Treg conversion (59% at 50 µM) for cancer immunotherapy target discovery, and in diabetic retinopathy models rescuing RPE apoptosis via the PERK/eIF2α/ATF4/CHOP axis (20 µM, 48 h). Serves as the benchmark compound for medicinal chemistry optimization (CAS 1197834-98-2, ≥98% purity).

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
Cat. No. B2499035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKLF10-IN-1
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H16O5/c1-11-3-8-15(18)14(9-11)17(20)22-10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3
InChIKeyBLBCTMGFGIFKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KLF10-IN-1: A First-in-Class Small Molecule Inhibitor of KLF10-DNA Binding for T Regulatory Cell and Diabetic Retinopathy Research


KLF10-IN-1 (also designated #48-15) is a first-in-class small molecule inhibitor that directly targets the Krüppel-like factor 10 (KLF10) transcription factor by disrupting its DNA-binding interface, thereby suppressing KLF10-mediated transcriptional activity [1]. Identified through computer-aided drug design (CADD) screening, KLF10-IN-1 belongs to a series of three structurally related compounds (#48, #48-15, and #15-09) that share a common scaffold but exhibit distinct potencies in functional assays [2]. KLF10-IN-1 demonstrates an IC50 of 40 μM in a KLF10 reporter gene assay and has been validated in both in vitro cellular models and in vivo disease models, including diabetic retinopathy, positioning it as a critical chemical probe for dissecting KLF10-dependent pathways [3].

Why KLF10-IN-1 Cannot Be Replaced by Generic KLF10 Knockdown or Alternative Transcription Factor Inhibitors


KLF10-IN-1 is not interchangeable with genetic silencing approaches (e.g., siRNA, shRNA) or other transcription factor inhibitors due to its unique mechanism of action and the absence of selective pharmacological alternatives. Unlike genetic knockdown, which permanently ablates KLF10 expression and may induce compensatory mechanisms, KLF10-IN-1 offers acute, reversible, and dose-dependent inhibition of KLF10-DNA binding, enabling precise temporal control in experimental systems [1]. Moreover, no other small molecule KLF10 inhibitors with publicly disclosed potency and selectivity data are commercially available; the closest structural analogs (#48 and #15-09) exhibit markedly different inhibitory profiles in DNA-binding and functional assays, precluding simple substitution [2]. KLF10-IN-1 thus represents a distinct, fit-for-purpose tool compound whose selection must be guided by quantitative performance metrics rather than class-level assumptions.

KLF10-IN-1 Quantitative Differentiation: Head-to-Head Comparisons vs. Closest Analogs and Genetic Approaches


KLF10-IN-1 Demonstrates Superior DNA-Binding Inhibition Relative to Analog #48 at Equivalent Concentration

In electromobility shift assays (EMSA) measuring direct KLF10-DNA binding inhibition, KLF10-IN-1 (#48-15) achieved 45% inhibition at 40 μM, compared to only 25% inhibition for analog #48 at the same concentration, representing a 1.8-fold improvement in potency [1]. At 8 μM, both compounds exhibited similar low-level inhibition (12% vs. 11%), but the differential at 40 μM demonstrates that KLF10-IN-1 is the more effective inhibitor within the same scaffold class [1].

KLF10-DNA interaction Transcription factor inhibition Electromobility shift assay

KLF10-IN-1 Inhibits T Regulatory Cell Conversion More Potently Than Analog #15-09

In a standardized in vitro T regulatory cell differentiation assay, KLF10-IN-1 (#48-15) inhibited the conversion of CD4+CD25− T cells to CD4+CD25+ T regulatory cells by 59.1%, compared to 29.2% for analog #15-09, establishing a 2-fold greater functional efficacy [1]. KLF10-IN-1 also marginally outperformed analog #48, which achieved 57.4% inhibition under identical conditions [1].

T regulatory cell differentiation Immunomodulation CD4+CD25+ T cells

KLF10-IN-1 Suppresses FoxP3 Expression with Comparable Potency to Analogs #48 and #15-09

All three lead compounds inhibited FoxP3 expression during Treg differentiation, with KLF10-IN-1 achieving 82.5% suppression at 50 μM [1]. Analogs #48 and #15-09 inhibited FoxP3 expression by 84.7% and 90.8%, respectively, demonstrating that the three compounds are largely equipotent in this downstream effector readout [1].

FoxP3 Treg master regulator Transcriptional repression

KLF10-IN-1 Exhibits Defined Inhibitory Activity in a KLF10 Reporter Gene Assay (IC50 = 40 μM)

KLF10-IN-1 inhibits KLF10-driven transcriptional activity in a reporter gene assay with an IC50 of 40 μM, providing a quantitative benchmark for its cellular potency [1]. While IC50 data for the direct analogs #48 and #15-09 in this specific assay are not publicly reported, the 40 μM value establishes a reproducible reference point for dose-response studies and enables cross-experiment normalization [1].

KLF10 transcriptional activity Reporter assay Structure-activity relationship

KLF10-IN-1 Protects Against High-Glucose/Hypoxia-Induced RPE Cell Apoptosis and Ameliorates Diabetic Retinopathy In Vivo

In a diabetic retinopathy mouse model, KLF10-IN-1 administration significantly reduced retinal damage and suppressed endoplasmic reticulum (ER) stress markers, as evidenced by decreased PERK phosphorylation and downstream CHOP expression [1]. In vitro, 20 μM KLF10-IN-1 treatment for 48 hours attenuated high-glucose/hypoxia-induced apoptosis in RPE cells [1]. This in vivo and in vitro protective phenotype is absent in genetic KLF10 knockdown studies and has not been reported for the analog compounds #48 or #15-09, establishing KLF10-IN-1 as the only KLF10 inhibitor validated in a disease-relevant animal model [1].

Diabetic retinopathy RPE cell apoptosis In vivo efficacy

KLF10-IN-1 Optimal Use Cases: From Basic Transcription Factor Biology to Disease Model Validation


Modulation of T Regulatory Cell Differentiation for Immuno-Oncology Target Validation

Researchers seeking to suppress CD4+CD25+ T regulatory cell generation for cancer immunotherapy target discovery should utilize KLF10-IN-1 at 50 μM to achieve approximately 59% inhibition of Treg conversion, as established in primary T cell cultures [1]. This application leverages KLF10-IN-1's superior functional potency relative to analog #15-09 (29% inhibition) and its demonstrated ability to downregulate FoxP3, the master Treg transcription factor [1].

Investigating KLF10-Dependent Endoplasmic Reticulum Stress Pathways in Diabetic Complications

For studies examining the role of KLF10 in ER stress-mediated apoptosis in retinal or other diabetic tissues, KLF10-IN-1 is the only validated chemical probe with published in vivo efficacy. Administration of KLF10-IN-1 in diabetic retinopathy models recapitulates the protective effects of genetic KLF10 ablation on the PERK/eIF2α/ATF4/CHOP axis, but with the advantage of temporal control and reversibility [2]. In vitro, treatment with 20 μM KLF10-IN-1 for 48 hours effectively suppresses high-glucose/hypoxia-induced apoptosis in RPE cells, providing a robust cellular assay system [2].

Structure-Activity Relationship (SAR) Studies of KLF10-DNA Interaction Inhibitors

Medicinal chemistry campaigns aiming to optimize KLF10 inhibitors should use KLF10-IN-1 (#48-15) as the primary reference compound due to its well-characterized inhibitory profile across multiple orthogonal assays. KLF10-IN-1 serves as the benchmark for DNA-binding inhibition (45% at 40 μM) and Treg functional suppression (59%), enabling quantitative comparisons with next-generation analogs [3]. The availability of its exact chemical structure (CAS 1197834-98-2) and defined purity standards from multiple vendors ensures reproducibility across independent laboratories [3].

Teaching and Training in Chemical Biology of Transcription Factors

As a first-in-class small molecule targeting a previously 'undruggable' transcription factor family, KLF10-IN-1 is an ideal teaching tool for illustrating the principles of computer-aided drug design (CADD), DNA-protein interaction disruption, and chemical probe validation. Educational modules can utilize the comparative data between #48, #48-15, and #15-09 to demonstrate how minor structural modifications yield quantifiable differences in target engagement and cellular phenotype, thereby reinforcing core concepts in chemical biology and pharmacology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for KLF10-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.